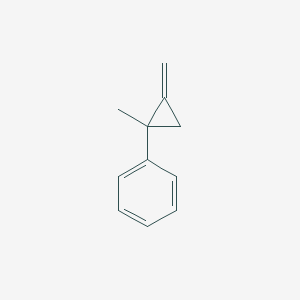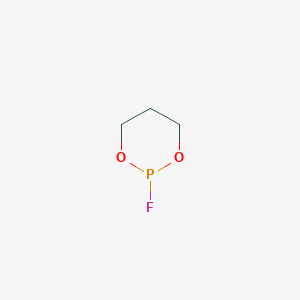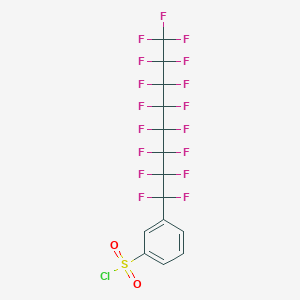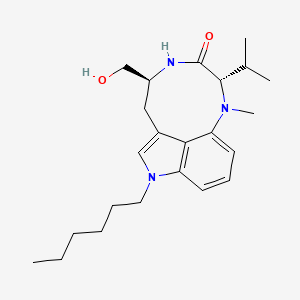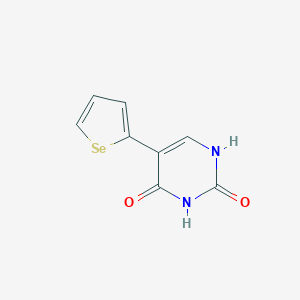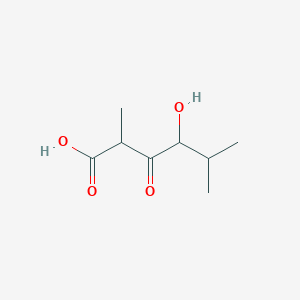
3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom attached to a thiophene ring, which is a five-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the bromination of 2,5-dihydrothiophene-1,1-dione. One common method is the use of bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azido-thiophene or cyano-thiophene derivatives.
Oxidation: Products include thiophene sulfoxides or sulfones.
Reduction: Products include thiophene thiols or other reduced forms.
Aplicaciones Científicas De Investigación
3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,3-dihydro-1H-1lambda~6~-benzothiepine-1,1-dione: Another brominated thiophene derivative with similar reactivity but different structural features.
3-(Bromomethyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A compound with a bromomethyl group instead of a bromine atom directly attached to the thiophene ring.
Uniqueness
3-Bromo-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical properties
Propiedades
Número CAS |
104664-70-2 |
|---|---|
Fórmula molecular |
C4H5BrO2S |
Peso molecular |
197.05 g/mol |
Nombre IUPAC |
3-bromo-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C4H5BrO2S/c5-4-1-2-8(6,7)3-4/h1H,2-3H2 |
Clave InChI |
NQYFWMNXSVSICL-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CS1(=O)=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)

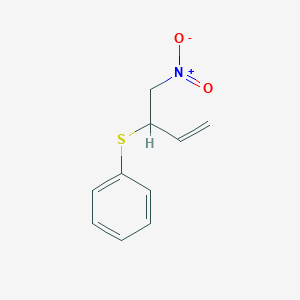
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)


![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
